N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide
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Overview
Description
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the ethoxybenzoyl group. The final step involves the formation of the oxane-4-carboxamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The ethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide can be compared with other piperidine derivatives such as:
- N-[1-(3-cyanobenzoyl)-4-(2-methoxyethyl)piperidin-4-yl]oxane-4-carboxamide
- 4-ethoxy-N-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the ethoxybenzoyl and oxane-4-carboxamide groups in this compound distinguishes it from its analogs, potentially offering unique advantages in its applications .
Properties
IUPAC Name |
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-26-18-5-3-16(4-6-18)20(24)22-11-7-17(8-12-22)21-19(23)15-9-13-25-14-10-15/h3-6,15,17H,2,7-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUJXXMVAXPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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